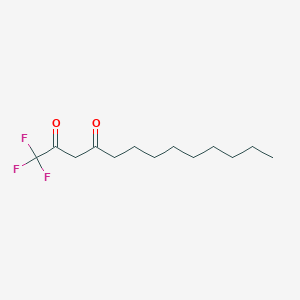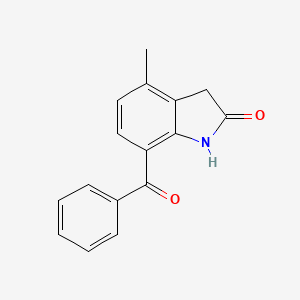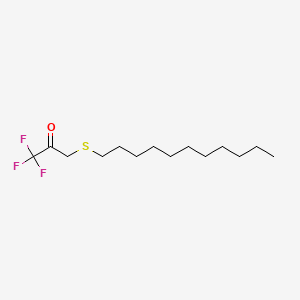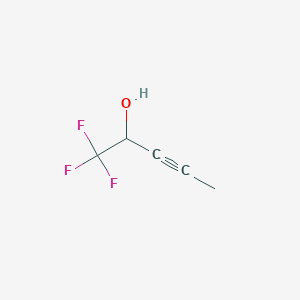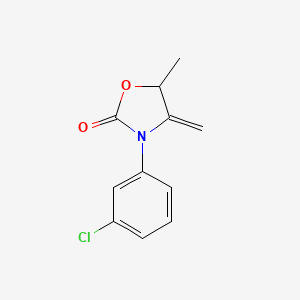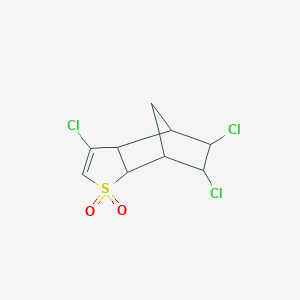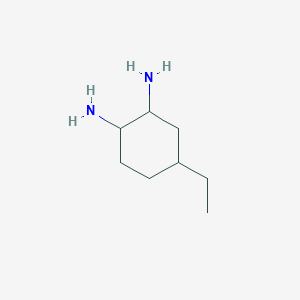
1,2-Cyclohexanediamine, 4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, 4-ethyl-: is an organic compound that belongs to the class of cyclohexanediamines It is characterized by a cyclohexane ring with two amino groups (-NH2) attached to the first and second carbon atoms, and an ethyl group (-C2H5) attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, 4-ethyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-ethyl-1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another method involves the reductive amination of 4-ethylcyclohexanone with ammonia (NH3) in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, 4-ethyl- typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation units allows for efficient and scalable production. Catalysts such as Raney nickel (Ni) or platinum (Pt) are often employed to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, 4-ethyl- undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkylated derivatives
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, 4-ethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, 4-ethyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,2-Cyclohexanediamine, 4-ethyl- can be compared with other similar compounds to highlight its uniqueness:
1,2-Cyclohexanediamine: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
1,4-Cyclohexanediamine: Has amino groups on the first and fourth carbon atoms, leading to different spatial arrangement and properties.
4-Ethylcyclohexanone: Contains a ketone group instead of amino groups, resulting in different chemical behavior and applications.
These comparisons illustrate the unique structural features and properties of 1,2-Cyclohexanediamine, 4-ethyl-, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
91301-62-1 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
4-ethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3 |
Clé InChI |
FQXNPLMUQMVWPO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C(C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
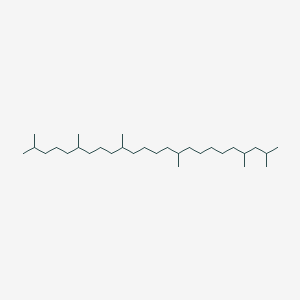


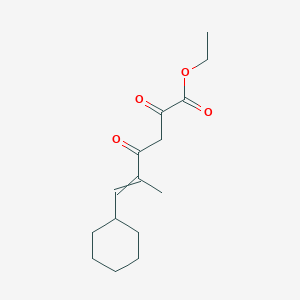
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
